molecular formula C11H13NO2Si B8714333 1-Nitro-3-[2-(trimethylsilyl)ethynyl]-benzene

1-Nitro-3-[2-(trimethylsilyl)ethynyl]-benzene

Cat. No. B8714333
M. Wt: 219.31 g/mol
InChI Key: XRKUMSQNWPGUTF-UHFFFAOYSA-N
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Patent
US06476040B1

Procedure details

A mixture of 1-bromo-3-nitrobenzene (10.0 g, 49.45 mmol) and trimethylsilylacetylene (8.4 mL, 59.34 mmol) was treated with triethylamine (33 mL), giving a small amount of white precipitate. The resultant mixture was treated with dichlorobis(triphenylphonsphone)palladium II (7 mgs, 0.01 mmol) and copper (I) iodide (8.5 mgs, 0.04 mmol) and heated at 80-85° C. (oil bath temperature) for 4 hours. The resultant bright yellow mixture was allowed to cool to room temperature and the solid was removed by filtration with the aid of triethylamine (33 mL). The clear yellow solution was concentrated by evaporation and dried in vacuo at room temperature overnight to give the title product (11.11 g, 102%) as a dark brown oil. gc/mass spectroscopy indicated that the final compound was 100% pure m/e 219 (M+H)+
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
dichlorobis(triphenylphonsphone)palladium
Quantity
7 mg
Type
reactant
Reaction Step Two
Name
copper (I) iodide
Quantity
8.5 mg
Type
catalyst
Reaction Step Two
Quantity
33 mL
Type
solvent
Reaction Step Three
Yield
102%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:8]([O-:10])=[O:9])[CH:3]=1.[CH3:11][Si:12]([C:15]#[CH:16])([CH3:14])[CH3:13]>[Cu]I.C(N(CC)CC)C>[CH3:11][Si:12]([C:15]#[C:16][C:2]1[CH:3]=[C:4]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:6][CH:7]=1)([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
8.4 mL
Type
reactant
Smiles
C[Si](C)(C)C#C
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
dichlorobis(triphenylphonsphone)palladium
Quantity
7 mg
Type
reactant
Smiles
Name
copper (I) iodide
Quantity
8.5 mg
Type
catalyst
Smiles
[Cu]I
Step Three
Name
Quantity
33 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
82.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
giving a small amount of white precipitate
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
CUSTOM
Type
CUSTOM
Details
the solid was removed by filtration with the aid of triethylamine (33 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The clear yellow solution was concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
dried in vacuo at room temperature overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C[Si](C)(C)C#CC=1C=C(C=CC1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 11.11 g
YIELD: PERCENTYIELD 102%
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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